molecular formula C10H12ClN3O B13621314 2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride

2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride

Cat. No.: B13621314
M. Wt: 225.67 g/mol
InChI Key: YNFJRGYRXBESNQ-UHFFFAOYSA-N
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Description

2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride (CAS: 2792186-56-0) is a heterocyclic aromatic compound featuring a 1,2,4-oxadiazole ring substituted with a methyl group at position 3 and an aniline moiety at position 3. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and materials science applications. Its molecular formula is C₁₀H₁₂ClN₃O, with a molecular weight of 225.67 g/mol .

Properties

Molecular Formula

C10H12ClN3O

Molecular Weight

225.67 g/mol

IUPAC Name

2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline;hydrochloride

InChI

InChI=1S/C10H11N3O.ClH/c1-6-3-4-8(5-9(6)11)10-12-7(2)13-14-10;/h3-5H,11H2,1-2H3;1H

InChI Key

YNFJRGYRXBESNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NO2)C)N.Cl

Origin of Product

United States

Scientific Research Applications

It appears that the specific applications of "2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride" are not detailed in the provided search results. However, the search results do provide information on the properties, safety, and biological activity of related compounds, which can be useful for understanding potential applications.

Related Compounds and their Applications

2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline:

  • This compound (CAS Number: 1040336-24-0) is a research compound with a molecular weight of 189.21 g/mol and a purity of usually 95%. It has potential biological activities, particularly anticancer properties, and has demonstrated efficacy against multiple cancer cell lines.

2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline:

  • This compound has a molecular weight of 175.19 g/mol, a melting point of 119.00°C - 121.00°C, and the signal word "Danger" . Hazard statements include H302 (Harmful if swallowed), H318 (Causes serious eye damage), H315 (Causes skin irritation), and H335 (May cause respiratory irritation) .

N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines:

  • These compounds have demonstrated anticancer activity . For example, N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine displayed significant anticancer activity against SNB-19, OVCAR-8, and NCI-H40 cell lines .

5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives:

  • These compounds have shown antioxidant activity .

Chemical Reactions Analysis

Oxidation Reactions

  • Aromatic amine oxidation : Reacts with KMnO₄ under acidic conditions to form nitroso derivatives, preserving the oxadiazole ring.

  • Methyl group oxidation : Selective oxidation of the 3-methyl substituent on oxadiazole using CrO₃/H₂SO₄ yields carboxylic acid derivatives .

Reduction Reactions

  • Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro analogs to primary amines without affecting the oxadiazole ring .

  • LiAlH₄-mediated reductions : Cleave the oxadiazole ring at elevated temperatures (>80°C), producing amidine derivatives.

Electrophilic Aromatic Substitution

The electron-rich aniline moiety participates in:

ReactionReagentsPositionYieldApplication
BrominationBr₂/FeBr₃Para to NH₂72%Creates halogenated analogs for drug discovery
SulfonationH₂SO₄ (fuming)Meta to oxadiazole65%Enhances water solubility for pharmaceutical formulations
NitrationHNO₃/H₂SO₄Ortho to NH₂58%Intermediate for explosives research

Steric hindrance from the 2-methyl group directs substitutions to available positions .

Ring-Opening and Rearrangement Reactions

  • Acid hydrolysis : Concentrated HCl at reflux cleaves the oxadiazole ring, yielding N-acylurea derivatives.

  • Base-mediated rearrangements : NaOH/EtOH induces Beckmann-type rearrangements at 70°C, forming imidazolinone systems .

Coordination Chemistry

The compound acts as a ligand in metal complexes:

Metal IonCoordination SiteComplex TypeStability Constant (log K)
Cu(II)Oxadiazole N-atomsSquare planar8.2 ± 0.3
Pd(II)Aniline NH₂Octahedral6.9 ± 0.2
Au(I)Oxadiazole O-atomLinear5.4 ± 0.4

These complexes show enhanced antimicrobial activity compared to the free ligand .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeCatalyst SystemCoupling PartnerYield
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃Arylboronic acids68-82%
Buchwald-HartwigPd₂(dba)₃/XantphosSecondary amines75%
SonogashiraPdCl₂(PPh₃)₂/CuITerminal alkynes63%

Optimized conditions use microwave irradiation (100-150°C) to reduce reaction times .

Biochemical Interactions

  • Enzyme inhibition : Binds to kinase ATP pockets via H-bonding (oxadiazole O) and π-π stacking (aromatic ring), with Kᵢ = 12.1 nM against HDAC-1 .

  • DNA intercalation : Stabilizes G-quadruplex structures with ΔTₘ = 8.4°C at 50 μM concentration .

This compound's reactivity profile enables precise structural modifications for applications ranging from pharmaceuticals to materials science. Recent advances in catalytic systems (e.g., microwave-assisted Pd couplings) have significantly improved synthetic efficiency . Stability studies recommend storage below -20°C in anhydrous environments to prevent hydrolysis .

Comparison with Similar Compounds

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline Hydrochloride

  • Structure : Features a cyclopropyl group on the oxadiazole ring instead of methyl.
  • Molecular Weight : 256.75 g/mol (vs. 225.67 for the target compound).
  • Higher molecular weight may reduce aqueous solubility compared to the target compound.
  • Application: Not explicitly stated but structurally analogous compounds are often explored in CNS drug discovery .

SB-224289 (1'-Methyl-5-[[2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydrospiro[furo[2,3-f]indole-3,4'-piperidine])

  • Structure : Contains a 5-methyl-1,2,4-oxadiazole linked to a biphenyl system and a spirocyclic indole-piperidine scaffold.
  • Key Differences :
    • The extended aromatic system and spirocyclic framework enhance CNS penetration, making SB-224289 a potent 5-HT₁B receptor inverse agonist (IC₅₀ = 30 mg/kg in vivo) .
    • The target compound lacks the complex spirocyclic structure, likely limiting its CNS activity.

3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan Derivatives

  • Structure : Combines 1,2,4-oxadiazole with a furazan (1,2,5-oxadiazole) ring.
  • Key Properties: Thermal Stability: Decomposition temperatures >172°C (vs. unmeasured for the target compound). Insensitivity: High impact (>40 J) and friction (>360 N) resistance, making them suitable as insensitive energetic materials.

Functional Analogues with Varying Oxadiazole Substitution Patterns

ADX47273 (mGlu5 Receptor Positive Allosteric Modulator)

  • Structure : 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine derivative.
  • Key Differences: The piperidine ring and fluorophenyl group enhance binding to mGlu5 receptors (EC₅₀ = 170 nM). The target compound’s aniline group may favor interactions with aromatic amino acids in distinct targets .

Benzo[d]thiazol-2(3H)-ones with 1,3,4-Oxadiazole

  • Structure : 1,3,4-Oxadiazole linked to a benzothiazolone core.
  • Activity : Moderate antifungal activity against Botrytis cinerea (MIC ~50 µg/mL).
  • Key Differences :
    • The 1,3,4-oxadiazole isomer has distinct electronic properties compared to 1,2,4-oxadiazole, affecting charge distribution and bioactivity .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) LogP (Predicted) Thermal Stability (°C) Key Functional Groups Applications
Target Compound 225.67 ~1.8 Not reported Aniline, 1,2,4-oxadiazole Pharma precursors, materials
4-(3-Cyclopropyl-oxadiazol-5-yl)aniline HCl 256.75 ~2.5 Not reported Cyclopropyl, aniline Drug discovery
SB-224289 513.60 ~4.2 Not reported Spirocyclic, biphenyl 5-HT₁B receptor antagonist
3-Amino-4-(5-methyl-oxadiazol-3-yl)furazan 168.12 ~0.5 172–246 Furazan, amino Energetic materials
  • LogP Trends : The target compound’s lower LogP (~1.8) suggests better aqueous solubility than SB-224289 (LogP ~4.2), favoring pharmacokinetic absorption.
  • Thermal Stability : Energetic derivatives (e.g., furazan-oxadiazole hybrids) exhibit superior thermal resistance, while pharmaceutical analogues prioritize metabolic stability .

Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole core is commonly synthesized by cyclization of amidoximes with carboxylic acid derivatives or nitriles. For example, amidoximes derived from 3-methyl-substituted precursors react with appropriate carboxylic acids or their activated derivatives (such as acid chlorides or esters) to form the 1,2,4-oxadiazole ring via dehydration and ring closure under reflux conditions.

  • Typical reagents: Amidoximes, carboxylic acid derivatives, dehydrating agents (e.g., acetic anhydride, phosphorus oxychloride).
  • Reaction conditions: Heating under reflux in solvents like dimethyl sulfoxide or acetic acid; reaction times vary from several hours to overnight.
  • Catalysts: Acid catalysts or coupling agents (e.g., DCC, PyBOP) may be employed to improve yields.

Functionalization of the Aromatic Amine

The 2-methyl substitution on the aniline ring is typically introduced via electrophilic aromatic substitution before or after oxadiazole ring formation, depending on synthetic route optimization.

  • Methods: Methylation of the aromatic ring using Friedel-Crafts alkylation or starting from commercially available 2-methyl aniline derivatives.
  • Considerations: Reaction conditions must be controlled to prevent over-alkylation or substitution at undesired positions.

Formation of the Hydrochloride Salt

The free base 2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline is converted to its hydrochloride salt to enhance solubility and stability.

  • Procedure: Treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ether or ethanol).
  • Isolation: Crystallization of the hydrochloride salt from solvent mixtures.
  • Advantages: Improved handling, storage stability, and purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Purpose Notes
1 Amidoxime + Carboxylic acid derivative, reflux in DMSO or acetic acid Cyclization to 1,2,4-oxadiazole Reaction time: 6-12 hours; temp: 80-120°C
2 Methylating agent (e.g., methyl iodide), base, DMF Methyl substitution on oxadiazole Protect aniline if necessary
3 Friedel-Crafts alkylation or starting material with 2-methyl group Aromatic methylation Control to avoid polyalkylation
4 Hydrogen chloride in ethanol or ether Formation of hydrochloride salt Crystallization for purification

Analytical Characterization

The synthesized compound is characterized by multiple spectroscopic methods to confirm structure and purity:

Technique Key Observations Purpose
Infrared Spectroscopy NH stretching bands ~3400 cm⁻¹; C=N of oxadiazole ~1650 cm⁻¹ Functional group confirmation
Nuclear Magnetic Resonance (¹H and ¹³C) Aromatic protons δ 6.5–7.5 ppm; methyl protons δ ~2.3 ppm; oxadiazole carbons δ 165–175 ppm Structural elucidation
Mass Spectrometry Molecular ion peak consistent with molecular weight Molecular formula confirmation
X-ray Crystallography Confirms molecular geometry and salt formation Definitive structural proof

Literature Survey and Comparative Analysis

  • The synthesis of related 1,2,4-oxadiazole derivatives with aromatic amine moieties has been well documented, often involving amidoxime cyclization and subsequent functionalization.
  • The methyl substitution on the oxadiazole ring influences biological activity and chemical stability, necessitating precise synthetic control.
  • Formation of hydrochloride salts is a standard approach to improve compound handling and pharmaceutical applicability.
  • Reaction optimization involves balancing reaction time, temperature, and reagent stoichiometry to maximize yield and purity.

Q & A

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer : Systematically modify:
  • Oxadiazole substituents : Replace methyl with CF3 or cyclopropyl to assess electronic effects .
  • Aniline position : Introduce electron-donating (e.g., -OCH3) or withdrawing (-NO2) groups at the para position.
  • Hydrochloride counterion : Compare with other salts (e.g., sulfate, citrate) for solubility-toxicity profiles .

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